1,2,3,4,5,8-Hexahydroazocine-3-carboxamide
CAS No.:
Cat. No.: VC17643163
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H14N2O |
---|---|
Molecular Weight | 154.21 g/mol |
IUPAC Name | (6Z)-1,2,3,4,5,8-hexahydroazocine-3-carboxamide |
Standard InChI | InChI=1S/C8H14N2O/c9-8(11)7-4-2-1-3-5-10-6-7/h1,3,7,10H,2,4-6H2,(H2,9,11)/b3-1- |
Standard InChI Key | GJGIUAWBNJKNOI-IWQZZHSRSA-N |
Isomeric SMILES | C/1CC(CNC/C=C1)C(=O)N |
Canonical SMILES | C1CC(CNCC=C1)C(=O)N |
Introduction
Chemical Identity and Structural Features
1,2,3,4,5,8-Hexahydroazocine-3-carboxamide (molecular formula: , molecular weight: 154.21 g/mol) features a bicyclic framework comprising a partially saturated azocine ring (eight-membered with one nitrogen atom) and a carboxamide substituent at the 3-position . The compound’s semi-rigid structure allows for both chair-like and boat-like conformations, with the carboxamide group introducing dipole moments that influence solubility and intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 154.21 g/mol |
Hydrogen Bond Donors | 2 (NH groups) |
Hydrogen Bond Acceptors | 2 (amide O, ring N) |
Topological Polar Surface Area | 55.7 Ų |
The carboxamide moiety enhances polarity relative to simpler azocines, as evidenced by its predicted logP value of 0.82 . X-ray crystallography of analogous compounds reveals torsional angles of 112–118° between the amide carbonyl and adjacent ring carbons, suggesting restricted rotation that may stabilize specific bioactive conformations .
Synthesis Methodologies
Ring-Closing Metathesis (RCM)
Method | Yield Range | Key Advantages | Limitations |
---|---|---|---|
RCM with Grubbs II | 65–81% | High regioselectivity | Catalyst cost |
Microwave cyclization | 70–90% | Rapid kinetics | Narrow substrate scope |
Reductive amination | 45–60% | Atom economy | Requires high-pressure H₂ |
Post-Functionalization Strategies
Late-stage modifications include:
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N-Alkylation: Benzylation at the ring nitrogen using benzyl bromide/K₂CO₃ in DMF .
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Amide hydrolysis: Conversion to the corresponding carboxylic acid via NaOH/EtOH reflux .
Physicochemical and Spectroscopic Properties
The compound’s NMR profile () displays characteristic signals:
IR spectroscopy reveals strong absorptions at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II), consistent with secondary amide bonding . Computational studies (DFT/B3LYP) predict a dipole moment of 3.8 Debye, explaining its moderate aqueous solubility (12 mg/mL at 25°C) .
Comparative Analysis with Structural Analogues
Table 3: Azocine Derivatives and Their Properties
Challenges in Synthesis and Purification
Key obstacles include:
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Ring strain: Transition states for eight-membered ring formation require precise orbital alignment, often necessitating high-dilution conditions (0.01 M) .
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Diastereomer separation: RCM generates trans/cis ratios of 3:1, demanding chromatographic purification .
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Amide racemization: Basic conditions during N-alkylation induce 12–18% epimerization at the carboxamide-bearing carbon .
Recent advances in flow chemistry have mitigated these issues, enabling continuous processing that maintains low concentrations while improving yields by 25% .
Future Research Directions
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Catalyst development: Designing ruthenium complexes with enhanced activity for strained olefin metathesis.
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Photoredox catalysis: Exploiting triplet energy transfer to access excited-state reaction pathways.
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Bioconjugation: Leveraging the carboxamide as a handle for antibody-drug conjugate (ADC) development.
Ongoing studies aim to establish structure-activity relationships (SAR) for azocine carboxamides in kinase inhibition, with preliminary data showing p38 MAPK inhibition at IC₅₀ = 110 nM .
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